TP-680

CCK-A Receptor Antagonist Receptor Binding Selectivity Peripheral Selectivity

TP-680 is a research-grade serine derivative and unsurmountable CCK-A antagonist. Its 1510-fold selectivity for peripheral CCK-A over brain CCK-B receptors, 2-22x superior to MK-329/loxiglumide, ensures cleaner GI-focused data. A tissue-specific gradient (gastric emptying > pancreatic secretion > gallbladder contraction) enables targeted in vivo studies. A 16-hour duration of action simplifies chronic model dosing.

Molecular Formula C35H33N5O4S
Molecular Weight 619.7 g/mol
Cat. No. B1242324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTP-680
Synonyms1-(3-(3-carboxypyridin-2-yl)thio-2-(indol-2-yl)carboxylamino)propionyl-4-diphenylmethylpiperazine
TP 680
TP-680
Molecular FormulaC35H33N5O4S
Molecular Weight619.7 g/mol
Structural Identifiers
SMILESC1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C(CSC4=C(C=CC=N4)C(=O)O)NC(=O)C5=CC6=CC=CC=C6N5
InChIInChI=1S/C35H33N5O4S/c41-32(29-22-26-14-7-8-16-28(26)37-29)38-30(23-45-33-27(35(43)44)15-9-17-36-33)34(42)40-20-18-39(19-21-40)31(24-10-3-1-4-11-24)25-12-5-2-6-13-25/h1-17,22,30-31,37H,18-21,23H2,(H,38,41)(H,43,44)/t30-/m0/s1
InChIKeyJWXZKQOPZVEJHR-PMERELPUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TP-680: A High-Potency CCK-A Receptor Antagonist for Gastrointestinal Research and Procurement Evaluation


TP-680 is a synthetic serine derivative that functions as a potent, competitive, and specific antagonist of the cholecystokinin type A (CCK-A) receptor [1]. It is chemically designated as 2-[(2R)-3-(4-benzhydrylpiperazin-1-yl)-2-(1H-indole-2-carbonylamino)-3-oxopropyl]sulfanylpyridine-3-carboxylic acid, with a molecular weight of 619.73 g/mol . Characterized as the (R)-isomer, TP-680 has been extensively profiled in vitro and in vivo for its effects on pancreatic, biliary, and gastric functions [REFS-1, REFS-3].

Why TP-680's Unique Selectivity and Antagonist Profile Cannot Be Substituted by Other CCK-A Antagonists


While TP-680, MK-329 (devazepide), and loxiglumide all target the CCK-A receptor, they exhibit critical and quantifiable differences in potency, peripheral selectivity, and mechanism of antagonism [1]. Simple substitution based on target class is invalid, as TP-680 demonstrates a unique 'unsurmountable' antagonism profile that suppresses maximal functional responses, a feature absent in surmountable antagonists like MK-329 and loxiglumide [1]. Furthermore, its in vivo action displays a tissue-specific selectivity gradient (gastric emptying > pancreatic secretion > gallbladder contraction) that is not shared by these analogs, making it an irreplaceable tool for dissecting specific physiological pathways [2].

Quantitative Differentiation Guide: TP-680 vs. Closest Analogs (MK-329 and Loxiglumide)


TP-680 Exhibits Superior Peripheral Selectivity for CCK-A Over CCK-B Receptors Compared to MK-329 and Loxiglumide

TP-680 is significantly more selective for peripheral CCK-A receptors over brain CCK-B receptors than its closest analogs. When compared directly using IC50 values from competitive binding assays with [125I]-CCK-8, TP-680 showed approximately 2 times greater selectivity than MK-329 and 22 times greater selectivity than loxiglumide [1]. This was determined by comparing the IC50 ratios for inhibition of binding in isolated rat pancreatic acini (CCK-A) versus rat cerebral cortex (CCK-B) [1].

CCK-A Receptor Antagonist Receptor Binding Selectivity Peripheral Selectivity

TP-680 Demonstrates a Unique Unsurmountable Antagonism Profile Not Observed with MK-329 or Loxiglumide

In functional studies using CCK-8-stimulated amylase release from rat pancreatic acini, TP-680, MK-329, and loxiglumide all caused a parallel rightward shift in the dose-response curve [1]. However, TP-680 uniquely suppressed the maximal response in a concentration-dependent manner, a hallmark of an unsurmountable antagonist, whereas MK-329 and loxiglumide did not alter the maximal response [1].

Unsurmountable Antagonist Functional Assay Pancreatic Acini

TP-680 Exhibits Intermediate Functional Potency Between MK-329 and Loxiglumide in Pancreatic Acini

TP-680 displays a specific rank order of potency compared to its analogs. In the same functional assay measuring inhibition of 100 pM CCK-8-stimulated amylase release from rat pancreatic acini, TP-680 was 17 times less potent than MK-329 but 106 times more potent than loxiglumide [1]. This positions TP-680 as a tool with an intermediate potency profile distinct from both the highly potent MK-329 and the relatively weak loxiglumide.

CCK-8 Antagonism Amylase Release Pancreatic Function

TP-680 Demonstrates Tissue-Specific Selectivity Gradient in In Vivo Functional Assays

TP-680 exhibits a unique hierarchy of potency across different physiological systems in vivo. Intravenous administration in mice revealed that TP-680 was highly potent in antagonizing CCK-8-induced inhibition of gastric emptying (ID50 = 40 nmol/kg), moderately potent on CCK-8-stimulated pancreatic secretion (ID50 = 600 nmol/kg), and significantly less potent on CCK-8-induced gallbladder contraction (ID50 = 4000 nmol/kg) [1]. This gradient is a specific, quantitative differentiation point.

In Vivo Pharmacology Gastric Emptying Pancreatic Secretion

TP-680 Provides Prolonged Duration of Action in Pancreatic Secretion Antagonism

In an in vivo model of rat pancreatic exocrine secretion stimulated by intraduodenal casein, the antagonism of secretion produced by a single intravenous dose of TP-680 persisted for 16 hours [1]. This extended duration of action is a key differentiator for studies requiring sustained, long-term CCK-A receptor blockade without repeated dosing.

Duration of Action In Vivo Antagonism Pharmacokinetics

High-Impact Research Scenarios for TP-680 Procurement


Investigating Central vs. Peripheral CCK Receptor Contributions in GI Physiology

TP-680 is an ideal candidate for studies aiming to isolate peripheral CCK-A-mediated effects. Its 1510-fold higher binding affinity for pancreatic CCK-A over brain CCK-B receptors and its 2- and 22-fold superior peripheral selectivity over MK-329 and loxiglumide [1] minimize confounding central nervous system effects, providing a cleaner pharmacological signal for assessing peripheral GI function.

Dissecting CCK-A-Mediated Gastric Emptying Independent of Biliary Effects

In vivo studies requiring selective inhibition of CCK-A effects on gastric motility can leverage TP-680's unique tissue sensitivity gradient. Administered at a low intravenous dose of 40 nmol/kg, TP-680 potently antagonizes CCK-8-induced inhibition of gastric emptying while showing a 100-fold lower potency (ID50 = 4000 nmol/kg) for gallbladder contraction [2]. This allows for targeted manipulation of gastric function with minimal off-target biliary effects.

Long-Term In Vivo Studies Requiring Sustained CCK-A Blockade

For experimental protocols that require prolonged inhibition of CCK-A receptors, such as in models of chronic pancreatitis or obesity, TP-680's 16-hour duration of action following a single intravenous dose [2] makes it a practical and efficient choice. This long-lasting effect can reduce the need for repeated dosing or continuous infusion, simplifying animal handling and experimental logistics.

Mechanistic Studies of CCK-A Receptor Signaling and Desensitization

TP-680's unique classification as an 'unsurmountable' antagonist [1] makes it a critical tool for basic research into receptor pharmacology. Unlike surmountable antagonists like MK-329 and loxiglumide, TP-680 suppresses the maximal functional response. This property is invaluable for probing the mechanisms of receptor reserve, desensitization, and the molecular basis of irreversible or pseudo-irreversible antagonism at the CCK-A receptor.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for TP-680

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.